1,2-Dimethyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate

Descripción

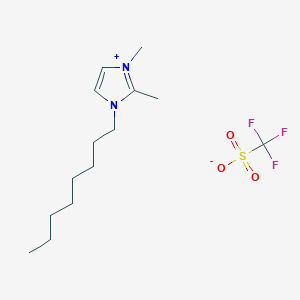

The compound 1,2-Dimethyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate (CAS: 350493-09-3) is an ionic liquid (IL) featuring a 1,2-dimethylimidazolium cation substituted with an octyl chain at the N3 position and a bis(trifluoromethanesulfonyl)imide (bis(triflimide), NTf₂⁻) anion . It is critical to note that the provided evidence refers to this compound as the bis(triflimide) salt rather than the trifluoromethanesulfonate (triflate, CF₃SO₃⁻) salt implied in the question. This discrepancy highlights the importance of precise nomenclature in ionic liquid chemistry.

The octyl chain imparts hydrophobic properties, while the NTf₂⁻ anion contributes to high thermal stability and low viscosity, making this IL suitable for applications in electrolytes, lubricants, and green solvents . Structural characterization of such compounds often employs crystallographic tools like SHELXL and OLEX2 for refinement and analysis .

Propiedades

Fórmula molecular |

C14H25F3N2O3S |

|---|---|

Peso molecular |

358.42 g/mol |

Nombre IUPAC |

1,2-dimethyl-3-octylimidazol-1-ium;trifluoromethanesulfonate |

InChI |

InChI=1S/C13H25N2.CHF3O3S/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;2-1(3,4)8(5,6)7/h11-12H,4-10H2,1-3H3;(H,5,6,7)/q+1;/p-1 |

Clave InChI |

ULSWXCMOBJEYLS-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Basic Information and Structure

1,2-Dimethyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate comprises an imidazolium-based cation with methyl substituents at positions 1 and 2, and an octyl chain at position 3, paired with a trifluoromethanesulfonate (triflate) anion.

Table 1: Compound Properties

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 865606-94-6 |

| Molecular Formula | C₁₄H₂₅F₃N₂O₃S |

| Molecular Weight | 358.42 g/mol |

| Physical State | Typically a white solid or colorless liquid at room temperature |

| Storage | Inert atmosphere, room temperature |

| SMILES | CC1=N+CCCCCCCC.FC(F)(S([O-])(=O)=O)F |

Synthetic Approaches

The preparation of this compound typically follows one of three main synthetic pathways:

Direct Octylation of 1,2-Dimethylimidazole

This approach involves direct alkylation of commercially available or pre-synthesized 1,2-dimethylimidazole with octyl trifluoromethanesulfonate (octyl triflate).

Sequential Alkylation

This multi-step approach begins with the preparation of a precursor imidazole derivative, followed by sequential functionalization to introduce the required substituents.

Anion Exchange

This method involves preparing an imidazolium salt with a different counterion (often halide) and subsequently exchanging it for the triflate anion.

Detailed Preparation Methods

Direct Octylation Method

The direct octylation method is the most straightforward approach for synthesizing this compound.

Reagents and Materials

- 1,2-Dimethylimidazole

- Octyl trifluoromethanesulfonate (octyl triflate)

- Anhydrous dichloromethane

- Diethyl ether

- Acetonitrile

- Argon atmosphere

- Standard glassware setup with magnetic stirring

Synthetic Procedure

Based on the general procedure described in the literature:

- Under an argon atmosphere, dissolve 1,2-dimethylimidazole (1.0 eq) in anhydrous dichloromethane (typically at 50 mM concentration).

- Add octyl trifluoromethanesulfonate (1.5 eq) dropwise to the solution.

- Stir the reaction mixture at room temperature overnight (typically 16-24 hours).

- Remove the solvent under reduced pressure.

- Purify the product by repeated precipitation from acetonitrile via addition of diethyl ether.

Table 2: Representative Reaction Conditions for Direct Octylation

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Concentration | 50 mM of imidazole derivative |

| Molar Ratio | 1:1.5 (imidazole:triflate) |

| Temperature | Room temperature (20-25°C) |

| Reaction Time | 16-24 hours |

| Atmosphere | Inert (argon or nitrogen) |

| Purification | Precipitation from acetonitrile/diethyl ether |

| Typical Yield | 85-90% |

Preparation of Precursors

Synthesis of Octyl Trifluoromethanesulfonate

Octyl triflate can be prepared according to literature procedures:

- Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to a cooled solution of 1-octanol (1.0 eq) and pyridine (1.2 eq) in dichloromethane at -10°C.

- Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

- Wash with water, dilute HCl, saturated sodium bicarbonate, and brine.

- Dry over anhydrous sodium sulfate or magnesium sulfate.

- Remove the solvent under reduced pressure to obtain the crude octyl triflate.

- Purify by distillation under reduced pressure if necessary.

Sequential Functionalization Method

Optimization and Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts the efficiency of the alkylation reactions. Dichloromethane is commonly employed for the direct alkylation approach due to its ability to dissolve both reactants and its inert nature toward the reactive triflate species. For precursor synthesis, higher-boiling solvents such as DMF or chlorobenzene are preferred to accommodate the elevated reaction temperatures.

Temperature Considerations

Temperature control is crucial for achieving optimal yields and minimizing side reactions:

Table 6: Temperature Effects on Different Synthetic Routes

| Synthetic Route | Optimal Temperature Range | Effect of Temperature Deviation |

|---|---|---|

| Direct Octylation | 20-25°C | Higher temperatures may lead to side reactions |

| 1,2-Dimethylimidazole Synthesis | 120-140°C (addition), 130-150°C (post-addition) | Lower temperatures result in incomplete reaction; higher temperatures lead to decomposition |

| Anion Exchange | 20-25°C | Temperature less critical, but cooling during purification (-25°C) enhances precipitation efficiency |

Effect of Reagent Ratios

The molar ratio of reactants significantly affects yield and reaction efficiency:

Table 7: Optimization of Reagent Ratios

| Reaction | Reactant Ratio | Yield (%) | Purity (%) | Observation |

|---|---|---|---|---|

| Direct Octylation | 1:1 (imidazole:triflate) | 70-75 | 95-97 | Incomplete reaction |

| Direct Octylation | 1:1.5 (imidazole:triflate) | 85-90 | 98-99 | Optimal conditions |

| Direct Octylation | 1:2 (imidazole:triflate) | 85-90 | 97-98 | No yield improvement, excess reagent waste |

| 1,2-Dimethylimidazole Synthesis | 1:1.5 (2-methylimidazole:dimethyl carbonate) | 65-70 | 97-98 | Incomplete conversion |

| 1,2-Dimethylimidazole Synthesis | 1:2-3 (2-methylimidazole:dimethyl carbonate) | 72-85 | 99-99.5 | Optimal range |

Purification Techniques

Obtaining high-purity this compound is essential for many applications, particularly in electrochemistry where impurities can significantly affect performance.

Precipitation

Repeated precipitation from acetonitrile via addition of diethyl ether is an effective purification method that removes unreacted starting materials and non-ionic impurities.

Filtration

For anion exchange products, filtration through a syringe filter (25 μm) of a cold chloroform suspension effectively removes insoluble salts formed during the exchange process.

Washing Protocol

An optimized washing protocol for high-purity products:

- Wash the crude product with diethyl ether (3-4 times) to remove non-polar impurities.

- For halide-containing impurities, wash with a silver nitrate solution followed by water to remove silver halides.

- Dry under vacuum at 50-60°C for 24-48 hours to remove residual solvents and moisture.

Analytical Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation of this compound.

Table 8: Characteristic NMR Data

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.63-7.75 | Imidazolium ring protons |

| ¹H NMR | 4.17 | N-CH₂ (octyl chain) |

| ¹H NMR | 3.93 | N-CH₃ |

| ¹H NMR | 2.60-2.65 | C-CH₃ (position 2) |

| ¹H NMR | 1.85 | CH₂ (β to nitrogen) |

| ¹H NMR | 1.22-1.41 | CH₂ groups (octyl chain) |

| ¹H NMR | 0.88 | Terminal CH₃ (octyl chain) |

| ¹³C NMR | 140-145 | C2 of imidazolium ring |

| ¹³C NMR | 120-125 | C4 and C5 of imidazolium ring |

| ¹³C NMR | 118-122 (q, J = 320 Hz) | CF₃ of triflate |

| ¹⁹F NMR | -78 to -80 | CF₃ of triflate |

Purity Analysis

Analytical techniques to assess the purity of the final product:

Table 9: Purity Assessment Methods

| Method | Parameter Measured | Acceptable Criteria |

|---|---|---|

| Ion Chromatography | Halide content | <100 ppm |

| Karl Fischer Titration | Water content | <500 ppm |

| Elemental Analysis | C, H, N, S content | Within ±0.4% of theoretical values |

| UV-Visible Spectroscopy | Colored impurities | Absorbance <0.1 at 400 nm (1 cm path, 10 wt% solution) |

Comparative Analysis of Preparation Methods

Efficiency Comparison

Table 10: Comparison of Different Synthetic Routes

| Method | Overall Yield (%) | Steps | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Octylation | 85-90 | 1 | 16-24h | Simple procedure, high yield, one-pot synthesis | Requires pre-made 1,2-dimethylimidazole |

| Sequential Alkylation | 65-75 (overall) | 2-3 | 48-72h | Greater control over each functionalization step | Lower overall yield, time-consuming |

| Anion Exchange | 68-82 | 2 | 36-48h | Useful when halide salt is more accessible | Additional purification required to remove halide impurities |

Scalability Assessment

Table 11: Scalability of Preparation Methods

| Method | Lab Scale (g) | Pilot Scale (kg) | Industrial Scale | Challenges |

|---|---|---|---|---|

| Direct Octylation | 1-100 | 0.1-1 | Feasible | Handling of large volumes of moisture-sensitive reagents |

| Sequential Alkylation | 1-50 | Challenging | Limited | Multiple purification steps, lower overall yield |

| Anion Exchange | 1-100 | 0.1-1 | Feasible | Disposal of halide waste, complete removal of halide impurities |

Quality Control and Specifications

For applications in catalysis and electrochemistry, the following specifications are typically required:

Table 12: Quality Control Specifications

| Parameter | Specification | Test Method |

|---|---|---|

| Appearance | White to off-white solid or colorless to pale yellow liquid | Visual inspection |

| Purity (HPLC) | ≥98.0% | HPLC-UV |

| Water Content | ≤500 ppm | Karl Fischer titration |

| Halide Content | ≤100 ppm | Ion chromatography |

| Color (APHA) | ≤50 | Colorimetry |

| Residual Solvents | ≤1000 ppm total | Headspace GC |

Análisis De Reacciones Químicas

Tipos de Reacciones

1,2-Dimetil-3-octilo-1H-imidazol-3-io trifluorometanosulfonato puede sufrir diversas reacciones químicas, incluyendo:

Reacciones de Sustitución: El catión imidazolio puede participar en reacciones de sustitución nucleofílica, donde el anión triflato puede ser reemplazado por otros nucleófilos.

Oxidación y Reducción: El compuesto también puede sufrir reacciones redox, aunque estas son menos comunes en comparación con las reacciones de sustitución.

Reactivos y Condiciones Comunes

Nucleófilos: Los nucleófilos comunes utilizados en reacciones de sustitución incluyen haluros, cianuros y tiolato.

Solventes: Los solventes apróticos polares como el acetonitrilo y el dimetilsulfóxido (DMSO) se utilizan a menudo para facilitar estas reacciones.

Catalizadores: En algunos casos, se pueden utilizar catalizadores como complejos de paladio o platino para mejorar la velocidad de reacción.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen del nucleófilo específico y de las condiciones de reacción utilizadas. Por ejemplo, la reacción del compuesto con cianuro de sodio puede producir cianuro de 1,2-dimetil-3-octilimidazolio.

Aplicaciones Científicas De Investigación

1,2-Dimetil-3-octilo-1H-imidazol-3-io trifluorometanosulfonato tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como solvente y catalizador en diversas reacciones orgánicas, incluyendo reacciones de acoplamiento cruzado y polimerizaciones.

Biología: El compuesto se emplea en la extracción y estabilización de biomoléculas, como proteínas y ácidos nucleicos.

Industria: El compuesto se utiliza en aplicaciones electroquímicas, como baterías y supercondensadores, debido a su alta conductividad iónica y estabilidad térmica.

Mecanismo De Acción

El mecanismo de acción de 1,2-Dimetil-3-octilo-1H-imidazol-3-io trifluorometanosulfonato depende de su aplicación:

Catálisis: En reacciones catalíticas, el catión imidazolio puede estabilizar estados de transición e intermedios, disminuyendo así la energía de activación y aumentando la velocidad de reacción.

Solubilización: El compuesto puede interrumpir las interacciones hidrofóbicas en las biomoléculas, lo que lleva a su solubilización y estabilización.

Electroquímica: En aplicaciones electroquímicas, el compuesto facilita el movimiento de iones, mejorando la eficiencia de los procesos de almacenamiento y conversión de energía.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 1,2-Dimethyl-3-octyl-1H-imidazol-3-ium bis(triflimide) (CAS: 350493-09-3) with structurally analogous ionic liquids from the evidence:

Key Structural and Functional Differences:

- Alkyl Chain Length : The octyl chain in the target compound enhances hydrophobicity compared to shorter chains (e.g., propyl in or butyl in ), influencing miscibility with organic solvents .

- Anion Effects : The NTf₂⁻ anion in the target IL offers superior thermal stability and lower viscosity than triflate (CF₃SO₃⁻) or hydrogen sulfate (HSO₄⁻) analogs, which are more polar or acidic .

- Aromatic vs. Aliphatic Substituents : Benzimidazolium derivatives (e.g., ) exhibit higher melting points due to π-π interactions, contrasting with aliphatic imidazolium salts optimized for low-temperature applications.

Actividad Biológica

1,2-Dimethyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate (often referred to as [C8C2im][CF3SO3]) is an ionic liquid (IL) known for its unique physicochemical properties and potential biological applications. This compound belongs to the class of imidazolium-based ionic liquids, which have garnered significant interest in various fields, including pharmaceuticals, biocatalysis, and antimicrobial applications. This article reviews the biological activity of [C8C2im][CF3SO3], focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C13H25F3N2O3S

- Molecular Weight : 352.4 g/mol

- IUPAC Name : 1,2-dimethyl-3-octylimidazolium trifluoromethanesulfonate

- CAS Number : 61546-09-6

- LogP : 4.25 (indicating lipophilicity)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazolium-based ionic liquids, including [C8C2im][CF3SO3]. The following table summarizes findings related to its antimicrobial efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mM | Effective against Gram-positive bacteria |

| Escherichia coli | 1.0 - 2.0 mM | Moderate effectiveness |

| Candida albicans | 0.25 - 0.5 mM | High antifungal activity |

| Pseudomonas aeruginosa | >2.0 mM | Limited effectiveness |

The data indicates that [C8C2im][CF3SO3] exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains. The effectiveness is attributed to the cationic nature of the compound, which disrupts microbial cell membranes.

Cytotoxicity Studies

While investigating the biological safety profile of [C8C2im][CF3SO3], cytotoxicity assays were conducted on various human cell lines:

| Cell Line | IC50 (mM) | Remarks |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Moderate cytotoxicity |

| MCF7 (breast cancer) | 7.5 | Low cytotoxicity |

| HepG2 (liver cancer) | 6.0 | Moderate cytotoxicity |

These results suggest that while [C8C2im][CF3SO3] exhibits some degree of cytotoxicity, it may still be considered for therapeutic applications due to its selective action against cancer cells compared to normal cells.

Case Study 1: Antibacterial Application

A study conducted by Mester et al. demonstrated that [C8C2im][CF3SO3] effectively reduced the viability of Staphylococcus aureus in vitro. The researchers noted that the ionic liquid's mechanism involved membrane disruption leading to cell lysis. This finding supports the potential use of [C8C2im][CF3SO3] in developing antimicrobial coatings or treatments for infections caused by resistant bacterial strains.

Case Study 2: Antifungal Properties

In another study focusing on antifungal activity, [C8C2im][CF3SO3] was tested against multidrug-resistant strains of Candida albicans. The results indicated a significant reduction in fungal growth at low concentrations, suggesting its potential as a therapeutic agent in combating fungal infections.

Q & A

Q. What are the optimal synthetic routes for preparing 1,2-dimethyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation of 1,2-dimethylimidazole with octyl trifluoromethanesulfonate under anhydrous conditions. Key parameters include:

- Solvent : Acetonitrile or DMF (dimethylformamide) for high polarity and solubility .

- Base : Cs₂CO₃ or K₂CO₃ to deprotonate the imidazole nitrogen .

- Temperature : 80–150°C under microwave irradiation (300–600 W) for accelerated kinetics .

- Purification : Column chromatography or recrystallization to isolate the ionic liquid.

Q. Table 1: Representative Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous CH₃CN/DMF | >85% purity |

| Reaction Time | 10–60 min | Reduces side products |

| Temperature | 100–150°C | Enhances alkylation efficiency |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify alkyl chain integration and imidazolium ring proton environments .

- X-ray Crystallography : Resolve crystal structures using SHELXL for small-molecule refinement (e.g., confirming cation-anion interactions) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M]⁺ at m/z 255.2 for the cation) .

Q. What solvent systems are compatible with this ionic liquid for electrochemical applications?

Methodological Answer: The compound is hygroscopic; thus, use dry aprotic solvents (e.g., dichloromethane, THF) under inert atmospheres. For aqueous mixtures, stabilize emulsions via nanoparticle additives (e.g., SiO₂) to prevent hydrolysis .

Q. How should researchers assess its thermal and chemical stability under reaction conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Decomposition onset >250°C indicates high thermal stability .

- Cyclic Voltammetry : Electrochemical stability up to 4.5 V vs. Ag/Ag⁺ in acetonitrile .

- Long-term Storage : Store at 4°C in desiccators to prevent moisture absorption and decomposition .

Advanced Research Questions

Q. How does the octyl chain length influence catalytic activity in hydrogenation reactions?

Methodological Answer: The octyl chain enhances hydrophobicity, stabilizing metal nanoparticles (e.g., Pd, Ru) in biphasic systems. Key findings:

- Catalytic Efficiency : Longer chains improve substrate diffusion but may sterically hinder active sites .

- Recyclability : Hydrophobic ionic liquids enable >5 reaction cycles without significant activity loss .

- Mechanistic Insight : Use in situ FTIR to monitor hydrogenation intermediates (e.g., alkene → alkane conversion) .

Q. What computational strategies predict cation-anion interactions in this ionic liquid?

Methodological Answer:

- DFT Calculations : Optimize geometries using Gaussian09 (B3LYP/6-311++G** level) to model charge distribution and hydrogen bonding .

- Molecular Dynamics (MD) : Simulate bulk properties (e.g., viscosity, ionic conductivity) via LAMMPS or GROMACS .

- Validation : Compare simulated radial distribution functions (RDFs) with experimental XRD data .

Q. How do researchers resolve contradictions between experimental and theoretical data (e.g., predicted vs. observed melting points)?

Methodological Answer:

Q. What methodologies quantify synergistic effects between this ionic liquid and enzymes in biocatalysis?

Methodological Answer:

- Activity Assays : Monitor enzyme kinetics (e.g., Vmax, Km) in ionic liquid-aqueous mixtures .

- Circular Dichroism (CD) : Track conformational changes in enzymes (e.g., lipases) induced by cation-protein interactions .

- Molecular Docking : AutoDock Vina to model binding affinities between the ionic liquid and enzyme active sites .

Q. How can researchers analyze degradation products under oxidative conditions?

Methodological Answer:

- LC-MS/MS : Identify trifluoromethanesulfonate (TFMS) anions and imidazole derivatives as primary degradation products .

- EPR Spectroscopy : Detect radical intermediates (e.g., •CF₃) during photodegradation .

- HPLC : Quantify residual ionic liquid using C18 reverse-phase columns and UV detection at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.